molecular formula C24H19F2N3O4S B560136 Baloxavir CAS No. 1985605-59-1

Baloxavir

货号 B560136
CAS 编号: 1985605-59-1
分子量: 483.49
InChI 键: FIDLLEYNNRGVFR-CTNGQTDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Synthesis Analysis

Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .


Molecular Structure Analysis

Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .


Chemical Reactions Analysis

Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .


Physical And Chemical Properties Analysis

Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .

科学研究应用

  1. 治疗流感A和B病毒感染

    巴洛沙韦已在全球范围内获得批准,用于治疗流感A或B病毒感染。它是一种口服的依赖cap的内切酶抑制剂,通过抑制mRNA合成的启动来阻止流感病毒的增殖(Heo, 2018)

  2. 对各种流感病毒亚型的疗效

    在日本患者中,巴洛沙韦显示出显著降低各种病毒亚型的流感病毒滴度,并缩短了症状缓解时间,包括A/H1N1pdm、A/H3N2和B型(Watanabe et al., 2019)

  3. 成人和青少年的治疗

    涉及门诊急性非并发流感的临床试验表明,巴洛沙韦在改善成人和青少年的流感症状方面是有效的。它在临床前模型中显示出治疗活性,并且对目前抗病毒药物耐药的菌株有效(Hayden et al., 2018)

  4. 与神经氨酸酶抑制剂的比较

    网络荟萃分析表明,巴洛沙韦与其他抗病毒药物(包括神经氨酸酶抑制剂)相比具有更好或类似的疗效,并具有可比较的安全性。与其他抗病毒药物相比,它导致病毒滴度和病毒排泄的显著减少(Taieb et al., 2019)

  5. 家庭接触者对流感的预防

    巴洛沙韦在预防流感患者家庭接触者中显示出显著的预防效果,表明其在减少家庭传播中的潜力(Ikematsu et al., 2020)

  6. 监测耐药性减少

    研究已经监测了巴洛沙韦的耐药性,并发现一些对巴洛沙韦具有降低敏感性的流感A和B病毒,突出了对药物耐药性的持续监测的重要性(Gubareva et al., 2019)

  7. 高危门诊患者的治疗

    巴洛沙韦已被证明优于安慰剂,并与奥司他韦类似,用于治疗高危门诊患者的非并发流感。它有效地减少了与流感相关的症状和并发症(Ison et al., 2020)

  8. 受治疗患者家庭传播

    研究比较了接受巴洛沙韦治疗的患者与接受神经氨酸酶抑制剂治疗的患者之间的家庭传播情况,表明巴洛沙韦治疗可能会减少传播发生率(Komeda et al., 2020)

未来方向

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

属性

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027860
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baloxavir

CAS RN

1985605-59-1
Record name Baloxavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOXAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,810
Citations
DE Baker - Hospital Pharmacy, 2019 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The monographs …
Number of citations: 10 journals.sagepub.com
YA Heo - Drugs, 2018 - Springer
… In February 2018, baloxavir received its first global approval in … in the development of baloxavir leading to this first global … administration of baloxavir or coadministration of baloxavir with …
Number of citations: 176 link.springer.com
FG Hayden, N Sugaya, N Hirotsu, N Lee… - … England Journal of …, 2018 - Mass Medical Soc
… to baloxavir occurred in 2.2% and 9.7% of baloxavir … study involving healthy volunteers, baloxavir was administered up to … We now report the results of single-dose baloxavir treatment …
Number of citations: 782 www.nejm.org
R O'Hanlon, ML Shaw - Current opinion in virology, 2019 - Elsevier
… designed baloxavir marboxil (… Baloxavir acid, the active form of baloxavir marboxil, was designed to be specific for the PA endonuclease. From co-crystal structural data of baloxavir acid …
Number of citations: 136 www.sciencedirect.com
H Ikematsu, FG Hayden, K Kawaguchi… - … England Journal of …, 2020 - Mass Medical Soc
… % received baloxavir. Among the participants who could be evaluated (374 in the baloxavir … developed was significantly lower in the baloxavir group than in the placebo group (1.9% vs…
Number of citations: 117 www.nejm.org
M Shirley - Drugs, 2020 - Springer
… Baloxavir (after conversion to baloxavir acid) acts to block … Taken orally as a single dose, baloxavir is approved in the … phase III trials have shown that baloxavir is efficacious in improving …
Number of citations: 38 link.springer.com
GM Abraham, JB Morton… - Clinical Infectious …, 2020 - academic.oup.com
… baloxavir a viable treatment option mechanistically [5]. Despite a novel mechanism, baloxavir … , potentially interfering in the cap-snatching inhibition by baloxavir [6, 7]. In contrast, other …
Number of citations: 30 academic.oup.com
T Noshi, M Kitano, K Taniguchi, A Yamamoto, S Omoto… - Antiviral research, 2018 - Elsevier
… Here, we describe in vitro characterization of a novel CEN inhibitor, baloxavir acid (BXA), the active form of baloxavir marboxil (BXM). BXA inhibits viral RNA transcription via selective …
Number of citations: 298 www.sciencedirect.com
KE Ng - Pharmacy and Therapeutics, 2019 - ncbi.nlm.nih.gov
… Baloxavir marboxil is a prodrug that is converted by hydrolysis to baloxavir, the active form. Baloxavir inhibits the endonuclease activity of the polymerase acidic (PA) protein found in …
Number of citations: 40 www.ncbi.nlm.nih.gov
T Uehara, FG Hayden, K Kawaguchi… - The Journal of …, 2020 - academic.oup.com
… of baloxavir-treated patients [22]. Limited analyses of the phase 3 data found that baloxavir … viruses on the clinical and virologic effectiveness of baloxavir, as well as the susceptibility of …
Number of citations: 166 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。